N-Carboxylate-6-hydroxy Melatonin Ethyl Ester
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Overview
Description
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone produced by the pineal gland that regulates the sleep-wake cycle. This compound has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester typically involves the esterification of melatonin derivatives. One common method includes the oxidation of an aldehyde intermediate using iodine and potassium hydroxide in ethanol, followed by esterification with ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like iodine and potassium hydroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine and potassium hydroxide in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various melatonin derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other melatonin derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The molecular targets include various enzymes and receptors involved in the inflammatory response and oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Melatonin: The parent compound, primarily involved in regulating the sleep-wake cycle.
6-Hydroxy Melatonin: A hydroxylated derivative with similar antioxidant properties.
N-Acetyl-5-methoxytryptamine: Another melatonin derivative with neuroprotective effects.
Uniqueness
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is unique due to its enhanced stability and bioavailability compared to other melatonin derivatives. Its ester group allows for better absorption and prolonged activity in the body, making it a more effective therapeutic agent.
Properties
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-4-23-16(21)18-9-11(5-6-17-10(2)19)12-7-15(22-3)14(20)8-13(12)18/h7-9,20H,4-6H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTBAHIPNUITES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=CC(=C(C=C21)O)OC)CCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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